REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([CH3:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1Br.[Li]CCCC.CN([CH:19]=[O:20])C>C1COCC1>[F:1][C:2]1[C:7]([CH3:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[CH:19]=[O:20]
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1C)F)Br
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Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
6.04 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.49 mL
|
Type
|
reactant
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
|
Details
|
the resulting light brown solution was further stirred at −78° C. for 1 h30
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while maintaining the temperature below −70° C
|
Type
|
ADDITION
|
Details
|
was added dropwise (over 10 min.)
|
Duration
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10 min
|
Type
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TEMPERATURE
|
Details
|
while maintaining the temperature below −70° C
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then quenched at −78° C. with aq. sat. NH4Cl (10 ml)
|
Type
|
TEMPERATURE
|
Details
|
to warm-up to rt
|
Type
|
ADDITION
|
Details
|
Ether (50 ml) and water (20 ml) were added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anh. MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (caution
|
Type
|
CUSTOM
|
Details
|
rotary evaporation bath at 30° C. because the aldehyde is volatile
|
Type
|
CUSTOM
|
Details
|
The crude was purified by FC (DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=CC(=C1C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |